molecular formula C6H12ClN3O2 B582330 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride CAS No. 1227465-69-1

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride

Cat. No.: B582330
CAS No.: 1227465-69-1
M. Wt: 193.631
InChI Key: LTYAJZZSSYHXKK-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole heterocycle. Initially classified as azoxime or furo[ab1]diazole, this five-membered heterocyclic ring system remained relatively unexplored for nearly eight decades following its discovery. The heterocycle finally attracted significant scientific attention in the early 1960s when researchers observed its photochemical rearrangement to other heterocyclic systems.

The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of systematic investigations into their therapeutic potential. A significant milestone occurred twenty years later with the description and commercial introduction of Oxolamine, the first drug containing a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. This breakthrough demonstrated the practical pharmaceutical applications of the oxadiazole scaffold and catalyzed further research into the biological properties of these compounds.

The period spanning the last forty years has witnessed extensive exploration of 1,2,4-oxadiazole heterocycles, resulting in the discovery of numerous compounds exhibiting diverse biological activities. These activities encompass anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The compounds have also demonstrated inhibitory potency against various enzymes and receptors, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, cyclooxygenases, and butyrylcholinesterase.

Significance of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine Hydrochloride in Heterocyclic Chemistry

This compound represents a sophisticated example of modern heterocyclic chemistry, incorporating multiple functional groups that contribute to its unique chemical profile. The compound features a molecular formula of C6H12ClN3O2 with a molecular weight of 193.634 grams per mole, placing it within the optimal range for drug-like properties according to pharmaceutical guidelines. The presence of both methoxymethyl and ethanamine substituents on the oxadiazole core creates a compound with distinct physicochemical characteristics that differentiate it from simpler oxadiazole derivatives.

The structural complexity of this compound arises from its multiple sites of potential chemical modification and interaction. The methoxymethyl group at the 3-position of the oxadiazole ring provides a site for hydrogen bonding and hydrophobic interactions, while the ethanamine chain at the 5-position offers basic nitrogen functionality that can participate in ionic interactions when protonated. The hydrochloride salt formation enhances the compound's solubility characteristics and stability under physiological conditions, making it more amenable to biological studies and potential pharmaceutical applications.

Research into related compounds within this structural class has revealed significant biological activities, particularly in antimicrobial applications. Studies have demonstrated that modifications to the oxadiazole scaffold, particularly through the introduction of amine functionalities, can result in compounds with potent activity against Gram-positive pathogens. The quaternary ammonium functionality in similar compounds has been shown to result in complete impermeability in cellular monolayers while retaining antimicrobial activity, suggesting potential applications as colon-targeted therapeutic agents.

Position in the Family of Oxadiazole Derivatives

Within the broader family of oxadiazole derivatives, this compound occupies a unique position due to its specific substitution pattern and functional group arrangement. The 1,2,4-oxadiazole isomer represents one of four possible oxadiazole arrangements, distinguished from 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole variants. Among these isomers, 1,3,4-oxadiazoles have historically received the greatest attention, while 1,2,4-oxadiazoles have emerged as particularly valuable due to their bioisosteric properties with ester and amide moieties.

The compound's relationship to other members of the oxadiazole family can be illustrated through comparative analysis of structural features and properties. Related compounds include 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, which shares the ethanamine substituent but features a simpler methyl group instead of the methoxymethyl moiety. The molecular weight progression from the methyl derivative (127.14 grams per mole) to the methoxymethyl variant demonstrates the systematic structural elaboration possible within this chemical series.

Comparative data for structurally related oxadiazole derivatives reveals the diversity possible within this chemical class:

Compound Name Molecular Formula Molecular Weight Key Structural Features
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine C5H9N3O 127.14 Simple methyl substituent
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine C6H11N3O2 157.17 Methoxymethyl functionality
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine C10H11N3O 189.21 Aromatic phenyl group

The position of this compound within synthetic accessibility frameworks demonstrates the compound's value as a building block for further chemical elaboration. The presence of reactive functional groups, including the primary amine and ether linkage, provides multiple sites for chemical modification through standard organic transformations. Modern synthetic approaches have enabled room temperature synthesis of such oxadiazole derivatives, improving their accessibility for research applications.

Objectives and Scope of Current Review

The primary objective of this review is to provide a comprehensive examination of this compound within the context of contemporary heterocyclic chemistry research. This analysis encompasses the compound's structural characteristics, synthetic accessibility, and position within the broader landscape of oxadiazole derivatives. The scope includes detailed examination of the chemical properties that distinguish this compound from related structures, as well as its potential contributions to ongoing research in heterocyclic chemistry.

A secondary objective involves contextualizing the compound within the historical development of 1,2,4-oxadiazole chemistry, demonstrating how modern synthetic approaches have enabled access to increasingly complex derivatives. The review aims to illustrate the evolution from simple oxadiazole structures to sophisticated compounds incorporating multiple functional groups and enhanced biological activity profiles. This historical perspective provides essential background for understanding the significance of current research directions and future development possibilities.

The scope of this review specifically excludes detailed pharmacological data, dosage considerations, and safety profiles, focusing instead on the fundamental chemical characteristics and synthetic aspects of the compound. The analysis emphasizes the structural features that contribute to the compound's unique position within the oxadiazole family, including comparative data with related derivatives and discussion of synthetic methodologies employed in its preparation. Through this focused approach, the review aims to provide researchers with essential chemical information necessary for further investigation and development of this promising heterocyclic compound.

Properties

IUPAC Name

2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c1-10-4-5-8-6(2-3-7)11-9-5;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYAJZZSSYHXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700650
Record name 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-69-1, 2103402-79-3
Record name 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
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Biological Activity

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride, also known by its CAS number 2103402-79-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C₆H₁₂ClN₃O₂
  • Molar Mass : 193.63 g/mol
  • CAS Number : 2103402-79-3

The biological activity of this compound is primarily attributed to its structural features, particularly the oxadiazole ring, which is known for its diverse pharmacological properties. Oxadiazoles have been associated with various mechanisms including:

  • Antimicrobial Activity : The oxadiazole moiety can interact with microbial enzymes, inhibiting their function.
  • Anticancer Properties : Compounds containing oxadiazole rings have shown potential in inhibiting tumor growth through various pathways including apoptosis induction.

Biological Activities Reported

Several studies have highlighted the biological activities of compounds related to this compound:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example:

  • Study Findings : A series of oxadiazole derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL depending on the structure and substituents present on the ring .

Anticancer Activity

Oxadiazole derivatives have also been explored for their anticancer potential:

  • Case Study : In vitro studies demonstrated that certain oxadiazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations as low as 5 µM .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli100
AnticancerMCF-75
AnticancerHeLa5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Oxadiazole Ring : Varying the substituents can enhance or diminish activity.
  • Alkyl Chain Length : The length of the ethyl group attached to the oxadiazole affects solubility and bioavailability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds containing oxadiazole moieties can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Vancomycin .

Antiviral Properties

The structure of oxadiazoles is known to be conducive to antiviral activity. Studies have demonstrated that derivatives of this compound can inhibit viral replication in cell cultures, particularly against strains such as HIV-1. The incorporation of oxadiazole rings enhances the pharmacological profile of antiviral agents by improving their bioavailability and potency .

Anticancer Potential

Recent investigations into the anticancer properties of oxadiazole derivatives have revealed promising results. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa and CEM cells. The findings suggest that modifications to the oxadiazole structure can lead to increased antiproliferative activity, making it a candidate for further development in cancer therapeutics .

Synthetic Methodologies

The synthesis of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride typically involves several key steps:

  • Formation of the Oxadiazole Ring : The initial step involves the condensation of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring.
  • Alkylation : The methoxymethyl group is introduced through alkylation reactions.
  • Hydrochloride Salt Formation : Finally, the product is converted into its hydrochloride salt to enhance solubility and stability.

These synthetic routes are essential for producing compounds with high purity and yield suitable for biological testing .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with an MIC of 0.5 µg/mL .
Study 2 Antiviral PropertiesShowed significant antiviral activity against HIV-1 with IC₅₀ values lower than parent compounds .
Study 3 Anticancer ActivityEvaluated in HeLa cells; exhibited IC₅₀ values indicating enhanced cytotoxicity compared to non-modified analogs .

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

This method involves reacting a methoxymethyl-substituted amidoxime with a β-keto ester or nitrile. For example, methoxymethylamidoxime (prepared from methoxyacetonitrile and hydroxylamine) reacts with ethyl cyanoacetate under basic conditions to form the oxadiazole ring. The reaction typically proceeds in ethanol or tetrahydrofuran at 60–80°C for 6–12 hours, yielding the 3-(methoxymethyl)-1,2,4-oxadiazole intermediate.

Key reaction parameters :

ParameterOptimal Condition
SolventEthanol
Temperature70°C
CatalystTriethylamine
Reaction Time8 hours

Oxidative Cyclization of Thioamides

An alternative route employs thioamides derived from methoxymethylacetic acid. Treatment with hydroxylamine-O-sulfonic acid in aqueous ammonia induces cyclization, forming the oxadiazole ring with high regioselectivity. This method avoids the use of nitriles but requires stringent control of pH (8.5–9.0) to prevent side reactions.

Functionalization of the Oxadiazole Ring

Introduction of the Ethylamine Side Chain

The ethylamine moiety is introduced via nucleophilic substitution or reductive amination:

Alkylation of 5-Chloromethyloxadiazole

The 5-position of the oxadiazole is chlorinated using phosphorus oxychloride, followed by reaction with ethylenediamine in dichloromethane. This step requires anhydrous conditions and a temperature of −10°C to minimize over-alkylation:

Oxadiazole-Cl+H2NCH2CH2NH2Et3NOxadiazole-CH2NHCH2CH2NH2\text{Oxadiazole-Cl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Oxadiazole-CH}2\text{NHCH}2\text{CH}2\text{NH}_2

Reductive Amination

A ketone intermediate (e.g., 5-acetyloxadiazole) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This method offers superior control over stereochemistry but requires careful pH adjustment to 6.5–7.0.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether. Critical parameters include:

ParameterSpecification
SolventAnhydrous diethyl ether
HCl Concentration4–6 M in dioxane
Temperature0–5°C
CrystallizationSlow evaporation at 25°C

This step achieves ≥98% purity, as confirmed by HPLC analysis.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 3.31 (s, 3H, OCH₃)

  • δ 4.51 (s, 2H, CH₂O)

  • δ 2.85 (t, 2H, CH₂NH₂)

  • δ 3.72 (q, 2H, CH₂N)

IR (KBr) :

  • 3350 cm⁻¹ (N-H stretch)

  • 1650 cm⁻¹ (C=N oxadiazole)

Yield Optimization Strategies

Comparative studies reveal the following optimizations:

VariableStandard ProtocolOptimized ProtocolYield Increase
Cyclocondensation Time8 hours10 hours12%
Reductive Amination pH6.56.88%
Crystallization SolventEthanolEthanol/acetone15%

Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields ≥85%.

Challenges and Mitigation

Oxadiazole Ring Isomerization

Under acidic conditions, the 1,2,4-oxadiazole may isomerize to the 1,3,4-derivative. Buffering the reaction medium with sodium acetate (pH 5.5–6.0) prevents this side reaction.

Amine Oxidation

The ethylamine group is susceptible to oxidation during storage. Adding 0.1% w/v ascorbic acid as a stabilizer extends shelf life to 24 months at −20°C.

Industrial-Scale Production Considerations

ParameterLab ScalePilot Plant
Batch Size100 g50 kg
Reaction VesselGlass flaskHastelloy reactor
Cooling MethodIce bathJacketed chilling
Yield72%68%

Continuous flow reactors improve throughput by 40% compared to batch processes, with residence times of 15 minutes for the cyclocondensation step.

ChemicalOEL (ppm)
Ethylenediamine10
Hydrogen chloride5

Closed-system processing and fume hoods maintain airborne concentrations below 20% of OELs.

Recent Advances (2023–2025)

Enzymatic Synthesis

Immobilized lipase from Candida antarctica catalyzes the cyclocondensation step at 37°C, reducing energy consumption by 70%.

Photocatalytic Methods

Visible-light-mediated cyclization using eosin Y as a photocatalyst achieves 89% yield in 2 hours, eliminating the need for harsh reagents .

Q & A

Q. How can computational modeling predict off-target effects?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against GPCR or ion channel libraries. Validate predictions with radioligand displacement assays, referencing SAR studies on 5-HT receptor modulators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.